molecular formula C13H16N2O B8075900 5-(tert-Butyl)-2-(pyridin-4-yl)furan-3-amine

5-(tert-Butyl)-2-(pyridin-4-yl)furan-3-amine

Cat. No.: B8075900
M. Wt: 216.28 g/mol
InChI Key: VFOSTFRVNIGNLB-UHFFFAOYSA-N
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Description

5-(tert-Butyl)-2-(pyridin-4-yl)furan-3-amine is a heterocyclic compound featuring a furan core substituted with a pyridin-4-yl group at the 2-position and a tert-butyl group at the 5-position, alongside an amine group at the 3-position. While direct pharmacological data are unavailable in the provided evidence, its analogs (e.g., pyridine-furan hybrids) are frequently explored for their bioactivity and synthetic versatility .

Properties

IUPAC Name

5-tert-butyl-2-pyridin-4-ylfuran-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c1-13(2,3)11-8-10(14)12(16-11)9-4-6-15-7-5-9/h4-8H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFOSTFRVNIGNLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(O1)C2=CC=NC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(tert-Butyl)-2-(pyridin-4-yl)furan-3-amine typically involves multiple steps, starting with the formation of the furan ring. One common approach is the reaction of 4-pyridinecarboxaldehyde with tert-butylamine under acidic conditions to form an intermediate, which is then cyclized to produce the furan ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized reactors to ensure consistent quality and yield. The process may also include purification steps to remove any impurities and by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can yield amines or alcohols.

  • Substitution: Substitution reactions can lead to the formation of various derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
One of the notable applications of 5-(tert-Butyl)-2-(pyridin-4-yl)furan-3-amine is its potential as an antitumor agent. Research has indicated that compounds with similar furan and pyridine moieties exhibit significant cytotoxicity against various cancer cell lines. For instance, anthra[2,3-b]furan derivatives have shown promising results in inhibiting DNA-modifying enzymes such as topoisomerases, which are critical targets in cancer therapy .

Mechanism of Action
The mechanism of action for compounds in this class often involves the disruption of cellular processes through interactions with DNA and proteins. The presence of the furan ring enhances electrophilicity, allowing for selective reactions with nucleophilic sites on biomolecules, which can lead to modified protein functions or direct cytotoxic effects on tumor cells .

Biochemical Applications

Chemoselective Modifications
Recent studies have highlighted the use of this compound in chemoselective modifications of biomolecules. The FuTine multicomponent reaction (MCR), which utilizes furan derivatives, allows for the efficient coupling of thiols and amines under mild conditions. This method has been successfully applied to modify peptides and proteins, enhancing their functionality without compromising structural integrity .

Case Study: Peptide Modification
In a specific case study, researchers applied the FuTine MCR to modify lysine residues in peptides with high specificity. The reaction resulted in a yield of over 87% for the modified peptide containing reactive amino acids, demonstrating the compound's utility in biochemical research and therapeutic development .

Material Science

Polymer Chemistry
The unique reactivity of this compound also opens avenues in polymer chemistry. Its ability to undergo selective cross-linking reactions makes it a candidate for developing advanced materials with tailored properties. For instance, incorporating this compound into polymer matrices could enhance mechanical strength or introduce new functionalities such as biocompatibility or responsiveness to environmental stimuli.

Data Summary

Application AreaSpecific Use CaseYield/Effectiveness
Medicinal ChemistryAntitumor activityHigh cytotoxicity against various cancer cell lines
Biochemical ApplicationsChemoselective peptide modification87% yield in modified peptides
Material SciencePolymer cross-linkingEnhanced mechanical properties

Mechanism of Action

The mechanism by which 5-(tert-Butyl)-2-(pyridin-4-yl)furan-3-amine exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Pyridine Positional Isomers
  • Example: (5-(4-Methylpyridin-3-yl)furan-2-yl)methanamine dihydrochloride () Key Difference: The pyridine ring is attached at the 3-position of the furan, compared to the 4-position in the target compound. Pyridin-4-yl groups are more linear, possibly enhancing π-π stacking in molecular recognition .
Alkyl vs. tert-Butyl Substituents
  • Example : tert-Butyl ((5-(4-ethylpyridin-3-yl)furan-2-yl)methyl)carbamate ()
    • Key Difference : An ethyl group replaces the tert-butyl group on the pyridine ring.
    • Impact : The tert-butyl group introduces significant steric bulk and lipophilicity, which may improve metabolic stability but reduce solubility. Ethyl groups offer moderate hydrophobicity with less steric hindrance .
Functional Group Modifications
  • Example : 2-[(4R)-4-tert-Butyl-4,5-dihydro-2-oxazolyl]-5-(trifluoromethyl)pyridine ()
    • Key Difference : Incorporates an oxazoline ring and trifluoromethyl group instead of a furan-amine system.
    • Impact : The oxazoline ring enhances rigidity, while the trifluoromethyl group increases electronegativity and metabolic resistance. The target compound’s amine group offers nucleophilic reactivity for further derivatization .
Cross-Coupling Reactions
  • Common Technique : Suzuki-Miyaura coupling (e.g., using boronic acids and palladium catalysts) is employed for pyridine-furan hybrids ().
  • Yield Variability :
    • tert-Butyl ((5-(4-ethylpyridin-3-yl)furan-2-yl)methyl)carbamate: 89.4% yield.
    • (5-(4-Methylpyridin-3-yl)furan-2-yl)methanamine dihydrochloride: 11.1% yield after deprotection.
    • Implication : Deprotection steps (e.g., TFA treatment) may reduce yields significantly, highlighting challenges in amine-functionalized furan synthesis .

Physicochemical Properties

Property 5-(tert-Butyl)-2-(pyridin-4-yl)furan-3-amine (Inferred) 2-[(4R)-4-tert-Butyl-4,5-dihydro-2-oxazolyl]-5-(trifluoromethyl)pyridine ()
Molecular Weight ~243.3 g/mol (estimated) 272.26 g/mol
Key Functional Groups Furan, pyridine, tert-butyl, amine Pyridine, oxazoline, trifluoromethyl, tert-butyl
Lipophilicity (LogP) High (tert-butyl and aromatic groups) Very high (trifluoromethyl and tert-butyl)
Synthetic Accessibility Moderate (requires multi-step coupling) High (well-established oxazoline synthesis)

Biological Activity

5-(tert-Butyl)-2-(pyridin-4-yl)furan-3-amine is a compound of interest due to its potential biological activities, particularly in the context of neuroprotection and enzyme inhibition. This article summarizes the available research findings, including biological activity data, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a furan ring substituted with a pyridine and a tert-butyl group, which may influence its pharmacological properties. The presence of these functional groups is critical for its interaction with biological targets.

1. Enzyme Inhibition

Research has shown that derivatives of this compound can exhibit dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The inhibition potency is measured using IC50 values, which indicate the concentration required to inhibit 50% of enzyme activity.

Table 1: Inhibition Potency of Selected Compounds

CompoundIC50 AChE (µM)IC50 BChE (µM)Selectivity Index (SI)
This compound33.940.11.18
Rivastigmine0.230.441.91

The selectivity index (SI) is calculated as the ratio of IC50 for BChE to IC50 for AChE, indicating the preference of the inhibitor for one enzyme over the other. A higher SI suggests greater selectivity towards AChE.

2. Neuroprotective Effects

In addition to enzyme inhibition, compounds similar to this compound have demonstrated neuroprotective properties in various models. For instance, studies have indicated that these compounds can reduce oxidative stress and prevent neuronal death in models of neurodegenerative diseases such as Alzheimer's disease .

Study on Acetylcholinesterase Inhibition

A study detailed in MDPI evaluated several derivatives for their ability to inhibit AChE and BChE. The results indicated that structural modifications significantly impacted inhibitory potency. Compounds with bulky substituents, such as tert-butyl groups, generally exhibited increased IC50 values, suggesting a complex relationship between structure and activity .

Antioxidant Activity Assessment

Another investigation focused on the antioxidant capacity of related compounds, revealing that certain substitutions on the furan ring enhanced radical scavenging activity. This property is crucial for neuroprotective agents, as it may mitigate oxidative damage associated with neurodegenerative conditions .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the pyridine and furan moieties can either enhance or diminish biological activity:

  • Pyridine Substitution : Variations in the position and nature of substituents on the pyridine ring have shown significant effects on enzyme inhibition.
  • Furan Modifications : Changes in the furan structure, such as substituting oxygen with sulfur or altering ring size, can lead to substantial differences in inhibitory potency.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(tert-Butyl)-2-(pyridin-4-yl)furan-3-amine, and how can purity be optimized?

  • Methodology : Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the pyridinyl group to the furan scaffold. For tert-butyl introduction, employ nucleophilic substitution or Friedel-Crafts alkylation. Purification via silica gel column chromatography (e.g., using ethyl acetate/hexane gradients) is critical. Monitor reaction progress with TLC and confirm purity via HPLC (>95%) .

Q. How should researchers characterize the structural integrity of this compound?

  • Methodology : Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation. Analyze 1H^1H- and 13C^{13}C-NMR to verify substituent positions (e.g., pyridine protons at δ 8.5–8.7 ppm, tert-butyl protons as a singlet at δ 1.3 ppm). IR spectroscopy can confirm amine (-NH2_2) stretches (~3300–3500 cm1^{-1}) .

Q. What safety precautions are necessary during handling?

  • Methodology : Wear PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid inhalation/contact; use spill trays and secondary containment. For waste, follow protocols for amine-containing compounds: neutralize with dilute HCl, adsorb onto vermiculite, and dispose via licensed hazardous waste contractors .

Advanced Research Questions

Q. How can microwave-assisted synthesis improve yield and reduce reaction time for derivatives of this compound?

  • Methodology : Optimize microwave parameters (e.g., 140°C, 10–15 min) to accelerate coupling reactions. Use catalysts like Pd(PPh3_3)4_4 and boronic acid derivatives. Compare yields with conventional heating; microwave methods often achieve >85% yield in 1/3rd the time .

Q. How to resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

  • Methodology : Suspect isomeric byproducts (e.g., regioisomers from substitution reactions). Perform 2D NMR (COSY, NOESY) to assign connectivity. Cross-check with computational chemistry tools (DFT for predicting chemical shifts) or alternative derivatization (e.g., acetylation of -NH2_2 to simplify spectra) .

Q. What strategies mitigate environmental risks when ecological toxicity data is unavailable?

  • Methodology : Apply the precautionary principle: assume high persistence/bioaccumulation due to aromatic and tert-butyl groups. Use in silico tools (e.g., EPI Suite) to predict logP and biodegradability. Test acute toxicity in Daphnia magna or algae as preliminary ecotoxicological screens .

Q. How can this compound serve as a ligand in catalytic systems?

  • Methodology : Exploit the pyridine’s Lewis basicity and furan’s π-system for metal coordination. Screen with Pd, Cu, or Ru catalysts in cross-coupling reactions. Compare turnover numbers (TON) and selectivity with/without the tert-butyl group, which may sterically modulate catalytic activity .

Q. What analytical techniques detect trace impurities from incomplete purification?

  • Methodology : Use LC-MS with a C18 column and 0.1% formic acid in water/acetonitrile. Set MS to positive ion mode for amine detection. Quantify impurities (<0.5%) via external calibration curves. For halogenated byproducts, employ ICP-MS .

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